2-Methyl-1-(((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)amino)-1-oxopropan-2-yl acetate
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Overview
Description
2-Methyl-1-(((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)amino)-1-oxopropan-2-yl acetate is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperidine ring, a pyridine ring, and an acetate group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)amino)-1-oxopropan-2-yl acetate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature conditions.
Attachment of the Pyridine Ring: The 2-methylpyridine moiety is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by the pyridine derivative.
Acetylation: The final step involves the acetylation of the compound using acetic anhydride in the presence of a base such as pyridine to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, the compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for drug development studies. Its ability to form hydrogen bonds and hydrophobic interactions can be exploited in the design of enzyme inhibitors or receptor modulators.
Medicine
The compound’s potential medicinal applications include its use as a precursor for pharmaceuticals targeting neurological disorders, given the presence of the piperidine and pyridine rings, which are common in many bioactive molecules.
Industry
In industrial applications, the compound can be used in the production of polymers, resins, and other materials where specific functional groups are required for the desired properties.
Mechanism of Action
The mechanism by which 2-Methyl-1-(((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)amino)-1-oxopropan-2-yl acetate exerts its effects depends on its interaction with molecular targets. The piperidine and pyridine rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The acetate group can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)amino)-1-oxopropan-2-yl acetate: Similar in structure but may have different substituents on the piperidine or pyridine rings.
N-Methylpyridinium compounds: These compounds share the pyridine ring but differ in their overall structure and functional groups.
Piperidine derivatives: Compounds with a piperidine ring but different substituents or additional functional groups.
Uniqueness
The unique combination of the piperidine and pyridine rings with the acetate group in this compound provides a distinct set of chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
[2-methyl-1-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methylamino]-1-oxopropan-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-13-11-16(5-8-19-13)21-9-6-15(7-10-21)12-20-17(23)18(3,4)24-14(2)22/h5,8,11,15H,6-7,9-10,12H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKPYJPJBGHJRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(C)(C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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